molecular formula C5H6N2O B1297883 1-(1h-Imidazol-2-yl)ethanone CAS No. 53981-69-4

1-(1h-Imidazol-2-yl)ethanone

Cat. No. B1297883
CAS RN: 53981-69-4
M. Wt: 110.11 g/mol
InChI Key: OSMJIXXVEWORDJ-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)ethanone is a chemical compound that features prominently in the field of medicinal chemistry due to its imidazole ring, a versatile moiety that is part of many biologically active compounds. The imidazole ring is known for its ability to mimic the structure of many biomolecules, making derivatives of imidazole valuable in the design of pharmaceutical agents.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. A general and versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of aromatic aldehyde with o-phenylenediamine, which can yield different products depending on the presence of sulfur or the solvent used during the reaction . Another synthesis method involves the reaction of imidazole with chloroacetyl chloride followed by treatment with hydrazine hydrate to yield 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, which can then be condensed with various aromatic aldehydes to form Schiff's bases .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often studied using X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal and molecular structures of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivatives have been determined, revealing extensive hydrogen bonding and π-ring interactions that contribute to crystal stabilization . Similarly, the structure of a complex molecule containing the imidazole ring, (Z)-2-(1H-imidazol-1-yl)-1-(3-methyl-3-mesitylcyclobutyl)ethanone oxime, has been characterized by various spectroscopic methods and X-ray single-crystal determination, with theoretical calculations supporting the experimental findings .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, forming complexes with other molecules or undergoing transformations to yield new compounds. For example, the binding of imidazole-based inhibitors to heme oxygenase-1 (HO-1) has been studied, showing that the imidazolyl moiety coordinates with the heme iron, displacing the catalytically critical distal water ligand . Additionally, the formation of salts and co-crystals from 2-(imidazol-1-yl)-1-phenylethanone with different acidic components has been explored, demonstrating the role of hydrogen bonding in the formation of these adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the presence of functional groups. These properties can be studied through spectroscopic investigations, melting point determination, and elemental analysis. The antifungal activity of various imidazole derivatives has been evaluated, showing moderate activity against strains of Candida . Additionally, the antibacterial activity of Schiff's bases derived from 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone has been screened, indicating potential for use in antibacterial applications .

Scientific Research Applications

Antibacterial and Antimycotic Applications

Crystallography and Structural Analysis

  • Crystal Structure of Nafimidone Monohydrate : (Hempel, Camerman, Camerman, & Mastropaolo, 2005) examined the crystal structure of 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethanone monohydrate, providing insights into its molecular geometry and hydrogen bonding.
  • Crystallographic Investigations : Another study by (Hempel, Camerman, Camerman, & Mastropaolo, 2005) detailed the crystal structure of nafimidone hemihydrate hemihydrochloride, highlighting hydrogen bonding and molecular arrangements.

Inhibitor Design and Chemical Synthesis

  • Heme Oxygenase Inhibition : A study by (Rahman, Vlahakis, Szarek, Nakatsu, & Jia, 2008) focused on the synthesis of 1-(adamantan-1-yl)-2-(1H-imidazole-1-yl)ethanone, exploring its role as an inhibitor for heme oxygenase-1 and detailing its binding mode.
  • Synthesis of Imidazole-Based Heterocycles : Research by (Abdel-Wahab, Awad, & Badria, 2011) described the synthesis of new imidazole-based heterocycles from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, assessing their antimicrobial, antioxidant, and cytotoxic activities.

Safety And Hazards

The compound is classified as an Acute Tox. 4 Oral, Eye Dam. 1, and Skin Irrit. 2. Precautionary measures include avoiding inhalation, skin contact, or eye contact .

properties

IUPAC Name

1-(1H-imidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4(8)5-6-2-3-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMJIXXVEWORDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337133
Record name 2-acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1h-Imidazol-2-yl)ethanone

CAS RN

53981-69-4
Record name 2-acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53981-69-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Núñez-Carmona, M Abbatangelo, V Sberveglieri - Sensors, 2021 - mdpi.com
Tea is the second most consumed beverage, and its aroma, determined by volatile compounds (VOCs) present in leaves or developed during the processing stages, has a great …
Number of citations: 15 www.mdpi.com
M Mahdavi - 2015 - ijfas.com
Using of antimicrobial compositions from medicinal plants against bacteria is growing up with respect to resist the bacteria in relation to derived antibiotics from microorganisms. Hence, …
Number of citations: 0 ijfas.com

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